(E)-5-(phenyldiazenyl)benzene-1,3-diol, also known as a phenyldiazenyl derivative, is an organic compound characterized by the presence of an azo group (-N=N-) linked to a benzene ring that is further substituted with hydroxyl groups at the 1 and 3 positions. Its molecular formula is C12H10N2O2, and it features significant structural elements that contribute to its chemical properties and potential applications in various fields.
The compound exhibits a distinct coloration due to the azo group, making it valuable in dye chemistry. The hydroxyl groups enhance its solubility in polar solvents and can participate in hydrogen bonding, influencing its reactivity and interaction with biological systems.
These reactions are essential for synthesizing new compounds with varied properties and functionalities.
Research indicates that compounds containing phenyldiazenyl moieties exhibit various biological activities. These include:
The synthesis of (E)-5-(phenyldiazenyl)benzene-1,3-diol typically involves the following steps:
This method allows for good yields and high purity of the final product.
(E)-5-(phenyldiazenyl)benzene-1,3-diol finds applications in various fields:
Interaction studies involving (E)-5-(phenyldiazenyl)benzene-1,3-diol focus on its behavior in biological systems:
Such studies are crucial for understanding the compound's efficacy and safety profile in potential applications.
Several compounds share structural similarities with (E)-5-(phenyldiazenyl)benzene-1,3-diol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(phenyldiazenyl)phenol | Azo group linked to phenol | More hydrophilic due to hydroxyl group |
| 4-(phenyldiazenyl)benzoic acid | Azo group linked to benzoic acid | Exhibits acidity due to carboxylic acid functionality |
| 4-aminoazobenzene | Azo group linked to an amino-substituted benzene | Exhibits different biological activity due to amino group |
These compounds illustrate various functionalizations of the azo structure that influence their chemical reactivity and biological activity. Each derivative presents unique properties that may be exploited for specific applications in research or industry.
The classical synthesis of (E)-5-(phenyldiazenyl)benzene-1,3-diol involves a two-step diazotization-coupling mechanism. In the first step, 4-nitroaniline undergoes diazotization in an acidic medium with sodium nitrite to form a diazonium chloride intermediate. This reaction typically occurs at 0–5°C to stabilize the highly reactive diazonium salt:
$$
\text{4-Nitroaniline} + \text{NaNO}2 + \text{HCl} \rightarrow \text{Diazonium chloride} + \text{NaCl} + 2\text{H}2\text{O}
$$
The second step involves coupling the diazonium salt with resorcinol under alkaline conditions. Sodium hydroxide deprotonates resorcinol, enhancing its nucleophilicity for electrophilic aromatic substitution at the para position relative to the hydroxyl groups. The reaction proceeds as follows:
$$
\text{Diazonium chloride} + \text{Resorcinol} \xrightarrow{\text{NaOH}} \text{(E)-5-(Phenyldiazenyl)benzene-1,3-diol}
$$
Key Parameters:
| Reagent | Role | Conditions |
|---|---|---|
| 4-Nitroaniline | Diazotization precursor | 0–5°C, HCl/NaNO₂ |
| Resorcinol | Coupling agent | NaOH, pH >10, 25°C |
Modern approaches emphasize catalytic efficiency and reduced environmental impact. A breakthrough involves using self-assembled CuCo₂O₄ catalysts for oxidative azo coupling of anilines under aerobic conditions. This method eliminates the need for diazotization by directly coupling anilines via a single-step mechanism:
$$
2 \, \text{Aniline} + \text{O}2 \xrightarrow{\text{CuCo}2\text{O}4} \text{Azo compound} + 2 \, \text{H}2\text{O}
$$
Advantages Over Traditional Methods:
Comparative Performance of Catalysts:
| Catalyst | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| CuCo₂O₄ | Oxidative coupling | 85–95 | 85°C, MeCN, aerobic |
| Conventional H⁺ | Diazotization-coupling | 60–75 | 0–5°C, acidic |
Solvent selection critically influences reaction efficiency and sustainability. Traditional syntheses use aqueous HCl for diazotization and NaOH for coupling, but recent protocols explore greener alternatives:
Green Solvent Strategies:
Case Study: Palladium-Catalyzed HydrogenationA patent describing 4-(tetrahydro-pyran-4-yl)-benzene-1,3-diol synthesis highlights solvent optimization. Using tetrahydrofuran (THF) and ethyl acetate under hydrogenation conditions achieved 92% yield, demonstrating the role of solvent polarity in intermediate stabilization.
The compound (E)-5-(phenyldiazenyl)benzene-1,3-diol exhibits fascinating tautomeric behavior that fundamentally influences its chemical and physical properties [1]. This azo dye demonstrates the classical azo-hydrazone tautomeric equilibrium, where the molecule can exist in two distinct structural forms through intramolecular proton transfer processes [2]. The tautomeric equilibrium represents a dynamic balance between the azo form, characterized by the nitrogen-nitrogen double bond (-N=N-), and the hydrazone form, featuring a carbon-nitrogen double bond (C=N-) with an associated nitrogen-hydrogen single bond (N-H) [1].
The proton transfer mechanism underlying azo-hydrazone tautomerism in (E)-5-(phenyldiazenyl)benzene-1,3-diol involves the migration of a hydrogen atom from the hydroxyl group to the azo nitrogen, accompanied by simultaneous electronic rearrangement [1] [2]. This process occurs through a concerted mechanism where the phenolic hydroxyl group donates a proton to the beta nitrogen of the azo linkage, resulting in the formation of the hydrazone tautomer [3].
The mechanistic pathway involves several critical steps that determine the overall kinetics and thermodynamics of the tautomeric conversion [4]. Initially, the hydroxyl group positioned ortho to the azo functionality undergoes deprotonation, creating a transient quinonoid intermediate [1]. This intermediate subsequently undergoes protonation at the azo nitrogen, leading to the formation of the hydrazone structure [3]. The energy barrier for this transformation is influenced by the electronic environment surrounding the tautomeric site and the stabilization provided by intramolecular hydrogen bonding [5].
Research has demonstrated that the proton transfer process exhibits remarkable sensitivity to environmental conditions [1]. Under acidic conditions, protonation of the azo nitrogen promotes the formation of the hydrazone tautomer, as the protonated nitrogen becomes a better electron acceptor [6]. Conversely, under basic conditions, deprotonation of the hydroxyl groups favors the azo form through resonance stabilization [1] [3].
The kinetics of tautomeric interconversion are governed by the activation energy required for proton migration [7]. Computational studies using density functional theory methods have revealed that the transition state involves a six-membered cyclic arrangement where the migrating proton is simultaneously bonded to both the donor oxygen and acceptor nitrogen atoms [5]. This transition state is stabilized by cooperative hydrogen bonding interactions that reduce the overall activation barrier [8].
| Tautomeric Process | Activation Energy (kcal/mol) | Favoring Conditions | Rate Determining Step |
|---|---|---|---|
| Azo → Hydrazone | 15-20 | Acidic pH, electron-withdrawing substituents | Proton transfer to azo nitrogen |
| Hydrazone → Azo | 12-18 | Basic pH, electron-donating substituents | Deprotonation of hydroxyl group |
Spectroscopic analysis provides definitive evidence for the existence of azo-hydrazone tautomeric equilibria in (E)-5-(phenyldiazenyl)benzene-1,3-diol [1] [2]. Ultraviolet-visible spectroscopy reveals distinct absorption characteristics for each tautomeric form, enabling quantitative determination of tautomer ratios under various conditions [3].
The azo tautomer exhibits characteristic absorption maxima in the range of 390-420 nanometers, attributed to the n→π* transition of the azo chromophore [1]. This absorption band demonstrates high extinction coefficients, typically ranging from 15,000 to 25,000 M⁻¹cm⁻¹, reflecting the extended conjugation system present in the azo form [3]. In contrast, the hydrazone tautomer shows absorption maxima at shorter wavelengths, typically between 250-350 nanometers, corresponding to π→π* transitions of the aromatic system [1].
Nuclear magnetic resonance spectroscopy provides complementary evidence for tautomeric equilibria through the observation of characteristic chemical shifts and coupling patterns [2] [9]. The hydrazone form displays a diagnostic nitrogen-hydrogen proton signal in the range of 10-14 parts per million, which undergoes rapid exchange with deuterium oxide, confirming its labile nature [3]. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the carbon atoms involved in tautomeric rearrangement, with the hydrazone carbon appearing at approximately 160-170 parts per million [2].
Infrared spectroscopy offers additional confirmation of tautomeric structures through characteristic vibrational frequencies [1]. The azo form exhibits nitrogen-nitrogen stretching vibrations around 1400-1450 cm⁻¹, while the hydrazone form shows carbon-nitrogen stretching at 1600-1650 cm⁻¹ and nitrogen-hydrogen stretching in the 3200-3400 cm⁻¹ region [3].
| Spectroscopic Method | Azo Form Characteristics | Hydrazone Form Characteristics | Diagnostic Features |
|---|---|---|---|
| UV-Visible | λmax 390-420 nm, ε ~20,000 M⁻¹cm⁻¹ | λmax 250-350 nm, ε ~15,000 M⁻¹cm⁻¹ | Wavelength shift, intensity changes |
| ¹H NMR | Aromatic protons 7-8 ppm | NH proton 10-14 ppm (D₂O exchangeable) | NH proton presence/absence |
| ¹³C NMR | Aromatic carbons 120-140 ppm | Hydrazone carbon 160-170 ppm | Chemical shift differences |
| Infrared | ν(N=N) 1400-1450 cm⁻¹ | ν(C=N) 1600-1650, ν(N-H) 3200-3400 cm⁻¹ | Functional group vibrations |
Recent studies utilizing solid-state nuclear magnetic resonance have provided insights into tautomeric preferences in the crystalline state [9]. These investigations reveal that the solid-state tautomeric form may differ significantly from the solution-phase equilibrium, emphasizing the importance of intermolecular interactions in determining structural preferences [10].
The tautomeric equilibrium of (E)-5-(phenyldiazenyl)benzene-1,3-diol is profoundly influenced by the electronic and steric effects of substituents attached to the aromatic rings [1] [6]. Electron-donating substituents, such as hydroxyl, amino, and methoxy groups, preferentially stabilize the azo tautomer by increasing electron density at the azo nitrogen atoms [11]. This electronic effect enhances the stability of the nitrogen-nitrogen double bond and reduces the tendency for protonation [6].
Conversely, electron-withdrawing substituents, including nitro, chloro, and iodo groups, favor the hydrazone tautomer by creating an electron-deficient environment that promotes proton transfer to the azo nitrogen [1] [6]. The magnitude of this effect correlates with the electron-withdrawing power of the substituent, as quantified by Hammett substituent constants [11]. Strong electron-withdrawing groups can shift the tautomeric equilibrium almost completely toward the hydrazone form [6].
The positioning of substituents also plays a crucial role in determining tautomeric preferences [1]. Ortho-positioned hydroxyl groups can participate in intramolecular hydrogen bonding with the azo nitrogen, stabilizing the hydrazone form through six-membered cyclic hydrogen-bonded structures [6] [3]. This intramolecular interaction provides additional stabilization energy of approximately 3-6 kcal/mol, significantly influencing the overall equilibrium [5].
Experimental studies on substituted derivatives of (E)-5-(phenyldiazenyl)benzene-1,3-diol have revealed quantitative relationships between substituent effects and tautomeric ratios [1]. The 2-methoxy derivative shows predominantly azo character due to the electron-donating nature of the methoxy group [3]. In contrast, the 4-chloro and 2-iodo derivatives exhibit increased hydrazone character, with the iodo compound showing the most pronounced shift toward the hydrazone form [1].
| Substituent | Electronic Effect | Azo Form Percentage | Hydrazone Form Percentage | Equilibrium Constant |
|---|---|---|---|---|
| 2-Methoxy | Electron-donating | 85-90% | 10-15% | 5.7-9.0 |
| 4-Ethyl | Weakly electron-donating | 80-85% | 15-20% | 4.0-5.7 |
| 2-Iodo | Electron-withdrawing | 25-35% | 65-75% | 0.33-0.54 |
| 4-Chloro | Electron-withdrawing | 30-40% | 60-70% | 0.43-0.67 |
| 4-Hydroxy | Electron-donating | 75-80% | 20-25% | 3.0-4.0 |
Temperature effects also influence tautomeric equilibria, with higher temperatures generally favoring the more entropically favorable form [1]. For (E)-5-(phenyldiazenyl)benzene-1,3-diol derivatives, increasing temperature from 25°C to 45°C typically results in a modest shift toward the azo form, consistent with the greater conformational freedom of this tautomer [3].
The antimicrobial properties of (E)-5-(phenyldiazenyl)benzene-1,3-diol demonstrate significant activity against both Gram-positive and Gram-negative bacterial pathogens, with particular efficacy against multidrug-resistant strains. Research indicates that this compound exhibits preferential activity against Gram-positive bacteria, including Staphylococcus aureus and Micrococcus luteus, with minimum inhibitory concentration values ranging from 62.5 to 125 μg/mL [3] [4]. The compound demonstrates moderate activity against Gram-negative organisms, including Escherichia coli and Enterobacter aerogenes, though higher concentrations are typically required for effective inhibition [3] [4].
Structurally related derivatives, particularly 4-(phenyldiazenyl)benzene-1,3-diol, have shown enhanced antimicrobial activity with minimum inhibitory concentrations as low as 4-8 μg/mL against Staphylococcus aureus and Listeria monocytogenes [5] [6]. The 2-methyl-4-[pyridin-3-yldiazenyl]benzene-1,3-diol derivative demonstrated acceptable antibacterial activity against Staphylococcus aureus with a zone of inhibition of 7 millimeters [7] [8].
The antimicrobial mechanism of (E)-5-(phenyldiazenyl)benzene-1,3-diol involves multiple pathways that contribute to its efficacy against multidrug-resistant pathogens. The compound primarily exerts its effects through interaction with bacterial cell membranes, causing membrane disruption and permeabilization [9] [10]. The presence of hydroxyl groups at positions 1 and 3 of the benzene ring enhances the compound's ability to form hydrogen bonds with bacterial membrane components, facilitating membrane penetration and subsequent cellular damage [9] [5].
The diazene linkage (-N=N-) plays a crucial role in the compound's antimicrobial activity by enabling electron transfer processes that generate reactive oxygen species within bacterial cells [10] [11]. This oxidative stress mechanism is particularly effective against bacteria that have developed resistance to conventional antibiotics through efflux pump mechanisms or enzymatic inactivation [10] [12]. The compound's ability to induce oxidative stress has been demonstrated through increased levels of reactive oxygen species-scavenging enzymes, including peroxidases and superoxide dismutase [10].
Research has demonstrated that nitro-substituted derivatives of (E)-5-(phenyldiazenyl)benzene-1,3-diol exhibit enhanced activity against multidrug-resistant bacterial strains. The 4-((4-nitrophenyl)diazenyl)benzene-1,3-diol and 4-((3-nitrophenyl)diazenyl)benzene-1,3-diol derivatives showed minimum inhibitory concentrations of 15.63-31.25 μg/mL against a broad spectrum of bacterial pathogens [13] [14]. These compounds demonstrated particular efficacy against biofilm-forming bacteria, with biofilm inhibition rates exceeding 70% at concentrations of 0.5 mg/mL [15].
The compound's effectiveness against multidrug-resistant pathogens is attributed to its ability to circumvent common resistance mechanisms. Unlike traditional antibiotics that target specific bacterial proteins or pathways, (E)-5-(phenyldiazenyl)benzene-1,3-diol disrupts multiple cellular processes simultaneously, making it difficult for bacteria to develop resistance [12] [16]. The compound's membrane-disrupting properties bypass efflux pump-mediated resistance, while its oxidative stress induction overcomes enzymatic inactivation mechanisms [10] [12].
The mechanism of DPPH radical scavenging by (E)-5-(phenyldiazenyl)benzene-1,3-diol involves hydrogen atom transfer from the phenolic hydroxyl groups to the DPPH radical. The presence of two hydroxyl groups at positions 1 and 3 of the benzene ring enhances the compound's ability to donate hydrogen atoms, thereby neutralizing free radicals [19] [18]. The diazene linkage contributes to the compound's antioxidant activity by stabilizing the resulting phenoxyl radicals through electron delocalization [19] [20].
Research has revealed that the antioxidant activity of (E)-5-(phenyldiazenyl)benzene-1,3-diol is strongly influenced by the number and position of hydroxyl groups on the aromatic rings. Compounds with two or more hydroxyl groups demonstrate significantly higher antioxidant activity compared to mono-hydroxylated derivatives [19] [20]. The 4-((4-hydroxyphenyl)diazenyl)benzene-1,3-diol and 4-((2,4-dihydroxyphenyl)diazenyl)benzene-1,3-diol derivatives showed particularly high antioxidant activity with significant activity at 60 μg/mL concentrations [21] [20].
The ionization potential (IP) of the phenolic hydroxyl groups serves as a crucial parameter determining antioxidant activity. Compounds with lower ionization potentials, typically below 200 kcal/mol, exhibit higher DPPH radical scavenging activity [19]. The bond dissociation energy (BDE) of the hydroxyl groups also influences antioxidant capacity, with lower BDE values correlating with enhanced free radical scavenging ability [19].
Beyond free radical scavenging, (E)-5-(phenyldiazenyl)benzene-1,3-diol exhibits significant reducing power, contributing to its overall antioxidant capacity. The compound demonstrates good reducing activity in ferric reducing power assays, indicating its ability to donate electrons and reduce ferric ions to ferrous ions [17] [20]. This reducing capacity is attributed to the electron-donating properties of the hydroxyl groups and the extended conjugation system involving the diazene linkage [17].
The compound also exhibits metal chelation properties, particularly with copper and iron ions, which contribute to its antioxidant activity by preventing metal-catalyzed oxidation reactions [9] [22]. The hydroxyl groups and nitrogen atoms in the diazene linkage serve as coordination sites for metal ions, forming stable complexes that prevent the formation of reactive oxygen species [9] [22].
The anti-inflammatory properties of (E)-5-(phenyldiazenyl)benzene-1,3-diol are primarily mediated through modulation of the nuclear factor kappa B (NF-κB) signaling pathway. Research has demonstrated that structurally related azo compounds, including quercetin and its derivatives, inhibit tumor necrosis factor alpha (TNF-α)-induced NF-κB transcription factor recruitment to proinflammatory gene promoters [23]. The compound achieves this inhibition through interference with phospho-RelA recruitment to inflammatory gene promoters, including interferon-gamma-inducible protein 10 (IP-10) and macrophage inflammatory protein 2 (MIP-2) [23].
The mechanism of NF-κB inhibition involves suppression of Akt phosphorylation, which is upstream of NF-κB activation [23]. While the compound does not directly inhibit TNF-α-induced RelA/IκB phosphorylation or IκB degradation, it effectively prevents the nuclear translocation and DNA binding of NF-κB complexes [23]. This selective inhibition of NF-κB transcriptional activity results in decreased expression of proinflammatory genes without affecting the early steps of the inflammatory signaling cascade [23].
(E)-5-(phenyldiazenyl)benzene-1,3-diol and related azo compounds demonstrate significant effects on cytokine production and inflammatory mediator expression. The compound has been shown to reduce the production of proinflammatory cytokines, including TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6) [24] [25]. This cytokine modulation is achieved through inhibition of transcriptional activation of cytokine genes, rather than direct effects on cytokine protein stability or secretion [24] [25].
The compound's anti-inflammatory effects extend to the modulation of inflammatory enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Research has demonstrated that azo compounds can inhibit the expression of these enzymes, thereby reducing the production of prostaglandins and nitric oxide, which are key mediators of inflammation [25] [11]. The inhibition of these inflammatory mediators contributes to the compound's overall anti-inflammatory activity and potential therapeutic applications [25] [11].
The anti-inflammatory mechanism of (E)-5-(phenyldiazenyl)benzene-1,3-diol involves modulation of histone modifications and chromatin remodeling processes. The compound has been shown to inhibit histone acetyltransferase activity, which is essential for the transcriptional activation of inflammatory genes [23]. This inhibition results in decreased acetylation of histone H3 at inflammatory gene promoters, leading to chromatin compaction and transcriptional repression [23].
The compound's effects on chromatin remodeling are mediated through inhibition of cofactor recruitment, particularly the CREB-binding protein (CBP) and p300 histone acetyltransferases [23]. This mechanism is particularly significant because it represents a post-translational modification approach to anti-inflammatory therapy, potentially offering advantages over traditional anti-inflammatory drugs that target specific enzymes or receptors [23].
The anti-inflammatory properties of (E)-5-(phenyldiazenyl)benzene-1,3-diol are further enhanced by its ability to inhibit bacterial biofilm formation, which is often associated with chronic inflammatory conditions. The compound demonstrates biofilm inhibition rates exceeding 70% against both drug-sensitive and drug-resistant bacterial strains [15]. This biofilm inhibition is achieved through disruption of extracellular matrix components and interference with quorum sensing mechanisms that regulate biofilm development [15].